Irak4-IN-1

Description

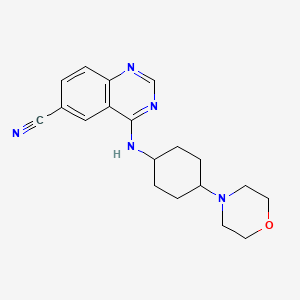

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQXFGHHSFTACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IRAK4-IN-1 in TLR Signaling

Introduction

The innate immune system serves as the body's first line of defense against invading pathogens. Central to this system are Toll-like receptors (TLRs), a class of pattern recognition receptors that recognize conserved molecular structures from microbes, known as pathogen-associated molecular patterns (PAMPs), and endogenous danger signals, or damage-associated molecular patterns (DAMPs).[1][2] Activation of TLRs triggers a signaling cascade that is paramount for initiating inflammatory responses. A pivotal enzyme in this cascade is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that functions as the master regulator at the apex of the MyD88-dependent signaling pathway.[3][4]

Dysregulation of the TLR/IRAK4 pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making IRAK4 a compelling therapeutic target.[5][6] Small molecule inhibitors, such as IRAK4-IN-1, have been developed to specifically target this kinase. This technical guide provides a detailed overview of the TLR signaling pathway, the precise mechanism of action of this compound, quantitative data on its inhibitory activity, and the key experimental protocols used for its characterization.

The TLR/IRAK4 Signaling Pathway

The MyD88-dependent signaling pathway is the primary cascade utilized by most TLRs. The activation sequence is a highly orchestrated process involving the assembly of a multi-protein signaling complex.

-

Receptor Activation and Myddosome Formation: Upon binding of a PAMP (e.g., lipopolysaccharide (LPS)) to its corresponding TLR (e.g., TLR4), the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 through interactions between their respective Toll/Interleukin-1 receptor (TIR) domains.[2][7] MyD88 then serves as a scaffold, recruiting IRAK4 via interactions between their death domains.[4][8] This assembly forms a higher-order signaling hub known as the Myddosome.[5][9]

-

IRAK Kinase Activation: Within the Myddosome, IRAK4 molecules are brought into close proximity, facilitating their autophosphorylation and activation.[10][11] Activated IRAK4 is an essential signal transducer and the most upstream kinase in the pathway.[4] It then phosphorylates and activates another family member, IRAK1.[4][11]

-

Downstream Signal Transduction: The activated IRAK1/IRAK4 complex subsequently recruits and activates TRAF6, a crucial E3 ubiquitin ligase.[8][12] TRAF6 catalyzes the formation of polyubiquitin chains, which act as a scaffold to recruit and activate the TAK1 kinase complex.[12][13]

-

Activation of Transcription Factors: TAK1 is a key branching point that activates two major downstream pathways:

-

NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus.[7][12][14]

-

MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs), including JNK and p38, which in turn lead to the activation of the transcription factor AP-1.[12][14]

-

-

Pro-inflammatory Gene Expression: Once in the nucleus, NF-κB and AP-1 bind to the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other inflammatory mediators.[5][13][15]

This compound: Mechanism of Action

This compound is a potent small molecule inhibitor designed to specifically target the kinase activity of IRAK4. Its mechanism of action is direct and focused at the apex of the inflammatory signaling cascade.

-

ATP-Competitive Inhibition: this compound functions as an ATP-competitive inhibitor.[16] It binds reversibly to the ATP-binding pocket within the kinase domain of IRAK4. By occupying this site, it prevents the binding of endogenous ATP, which is the necessary phosphate donor for the kinase's enzymatic activity.

-

Blockade of Downstream Phosphorylation: The primary consequence of this compound binding is the complete inhibition of IRAK4's catalytic function. This prevents the subsequent phosphorylation and activation of its immediate downstream substrate, IRAK1.[10][11]

-

Cascade Interruption: By halting the activation of IRAK1, this compound effectively disrupts the entire downstream signaling pathway. The signal cannot be propagated to TRAF6, TAK1, and consequently, the NF-κB and MAPK pathways remain inactive.[4][17] This leads to a profound suppression of pro-inflammatory gene expression and cytokine production.[15][18]

Quantitative Analysis of IRAK4 Inhibition

The potency of IRAK4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. This compound demonstrates potent inhibition of its target. A comparison with other well-characterized IRAK4 inhibitors provides context for its activity.

| Compound Name | Target(s) | Assay Type | IC50 (nM) | Reference(s) |

| This compound | IRAK4 | Biochemical | 7 | [19] |

| PF-06650833 (Zimlovisertib) | IRAK4 | Biochemical | 0.2 - 0.52 | [20][21][22] |

| BAY 1834845 (Zabedosertib) | IRAK4 | Biochemical | 3.4 - 3.55 | [20][22] |

| CA-4948 (Emavusertib) | IRAK4, FLT3 | Biochemical | 57 | [20] |

| IRAK-1/4 Inhibitor I | IRAK1, IRAK4 | Biochemical | 200 (IRAK4) | [20] |

Key Experimental Protocols

The characterization of IRAK4 inhibitors like this compound relies on standardized in vitro assays to determine both biochemical potency and cellular efficacy.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4.

-

Objective: To determine the in vitro IC50 value of this compound against recombinant human IRAK4.

-

Materials:

-

Recombinant human IRAK4 enzyme[20]

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[20][23]

-

ATP[20]

-

Peptide substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)[20][24]

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[20][23]

-

384-well assay plates[20]

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final assay concentrations.[20]

-

Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).

-

Enzyme Addition: Add diluted IRAK4 enzyme to the wells and incubate briefly (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[3][5]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[3][20]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[20][23]

-

Reaction Termination and Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.[5][23]

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[5][23]

-

Data Acquisition: Measure the luminescence using a plate reader.[5]

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to IRAK4 activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.[5][25]

This assay assesses the inhibitor's ability to block IRAK4-mediated signaling in a physiologically relevant cellular context.

-

Objective: To determine the IC50 value of this compound for the inhibition of pro-inflammatory cytokine production in TLR-stimulated immune cells.

-

Materials:

-

Procedure:

-

Cell Plating: Seed PBMCs or THP-1 cells in a 96-well plate at a specified density (e.g., 1 x 10^6 cells/mL).[5]

-

Compound Pre-incubation: Add serial dilutions of this compound or vehicle control to the wells. Pre-incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.[5]

-

Cellular Stimulation: Stimulate the cells by adding a TLR agonist (e.g., LPS to a final concentration of 100 ng/mL) to all wells except the unstimulated control.[5][25]

-

Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.[5]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.[5][25]

-

Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a specific ELISA kit, following the manufacturer's instructions.[5][25]

-

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the LPS-stimulated vehicle control. Determine the cellular IC50 value by fitting the data to a dose-response curve.[25]

This compound is a potent and specific inhibitor of IRAK4, a master kinase in TLR and IL-1R signaling. Its mechanism of action, via ATP-competitive inhibition, effectively blocks the initiation of the pro-inflammatory cascade by preventing the phosphorylation of IRAK1. This targeted intervention leads to the suppression of downstream NF-κB and MAPK signaling and a subsequent reduction in the production of key inflammatory mediators. The quantitative potency and cellular efficacy of this compound can be robustly characterized using biochemical kinase assays and cellular cytokine release assays, which are fundamental tools in the development of IRAK4-targeted therapeutics for a range of inflammatory and autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 9. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies | MDPI [mdpi.com]

- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IRAK4 - Wikipedia [en.wikipedia.org]

- 13. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]

- 16. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 17. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The kinase activities of interleukin-1 receptor associated kinase (IRAK)-1 and 4 are redundant in the control of inflammatory cytokine expression in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. promega.com [promega.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. benchchem.com [benchchem.com]

The Role of IRAK4-IN-1 in MyD88-Dependent Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. As a critical upstream component of the MyD88-dependent signaling pathway, IRAK4 is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). This activation initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases. IRAK4-IN-1 is a potent and selective inhibitor of IRAK4, serving as a crucial tool for investigating the therapeutic potential of targeting this key signaling node. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

MyD88-Dependent Signaling and the Role of IRAK4

The MyD88-dependent pathway is a cornerstone of the innate immune system's response to pathogens and cellular stress. Upon ligand binding to TLRs (excluding TLR3) or IL-1Rs, the adaptor protein MyD88 is recruited to the receptor complex. This event triggers the assembly of a larger signaling complex known as the Myddosome. Within the Myddosome, IRAK4 is brought into close proximity with other IRAK family members, leading to its autophosphorylation and activation.

Activated IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream cascade that involves the recruitment of TRAF6, an E3 ubiquitin ligase. This leads to the activation of the TAK1 kinase complex, which in turn activates two major downstream pathways: the IKK complex, leading to the activation of the transcription factor NF-κB, and the MAPK pathways (JNK and p38). The activation of these pathways results in the transcription of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation.

This compound exerts its effect by binding to the ATP-binding pocket of IRAK4, preventing its kinase activity. This inhibition blocks the entire downstream signaling cascade, thereby suppressing the production of inflammatory mediators.

MyD88-dependent signaling pathway and the point of intervention for this compound.

Quantitative Data for this compound and Representative Inhibitors

The inhibitory potency of this compound is determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this potency.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Biochemical | IRAK4 | 7 | [1] |

Note: Cellular IC50 data for this compound's effect on cytokine production is not widely available in the public domain. The following table presents data from other well-characterized, potent, and selective IRAK4 inhibitors to provide a representative understanding of the expected cellular potency.

| Compound | Cellular Assay | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |

| PF-06650833 | LPS-induced Cytokine Release | hPBMCs | LPS | TNF-α | 2.4 |

| BAY 1834845 | LPS-induced Cytokine Release | hPBMCs | LPS | TNF-α | 3.55 |

Experimental Protocols

IRAK4 Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant IRAK4. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human IRAK4 enzyme

-

This compound (or other test inhibitors) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the IRAK4 enzyme to the wells and incubate briefly to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.

-

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection:

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for an IRAK4 biochemical kinase assay.

LPS-Induced Cytokine Release Assay in Human PBMCs

This cellular assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a more physiologically relevant context. Human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS), a TLR4 agonist, to induce cytokine release.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

This compound (or other test inhibitors) dissolved in DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-6

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

Plate reader for ELISA

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash and resuspend the cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

-

Cell Plating and Treatment:

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control to the appropriate wells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Stimulation:

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the inhibitory effect of this compound on cytokine production and calculate the IC50 values by fitting the data to a dose-response curve.

Workflow for a cellular assay to measure cytokine inhibition.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of IRAK4 kinase activity in MyD88-dependent signaling pathways. Its high potency and selectivity make it an excellent probe for investigating the downstream consequences of IRAK4 inhibition, including the suppression of pro-inflammatory cytokine production. The experimental protocols detailed in this guide provide a robust framework for characterizing the biochemical and cellular activity of this compound and other IRAK4 inhibitors. A thorough understanding of the mechanism and quantitative effects of such inhibitors is essential for the continued development of novel therapeutics for a wide range of inflammatory and autoimmune diseases.

References

Irak4-IN-1: A Technical Guide to a Potent Chemical Probe for Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of the innate immune system. Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and IL-1 family receptors, IRAK4 is indispensable for the initiation of inflammatory responses. Its central role in orchestrating the production of pro-inflammatory cytokines and chemokines has made it a highly attractive therapeutic target for a spectrum of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of Irak4-IN-1, a potent and selective chemical probe for IRAK4, intended to facilitate its use in basic research and drug discovery. This document details the underlying signaling pathways, presents key quantitative data, and provides comprehensive experimental protocols for the utilization of this compound in both in vitro and in vivo settings.

IRAK4 Signaling in Innate Immunity

The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the Toll-like receptors (TLRs). With the exception of TLR3, all TLRs and the IL-1 receptor family utilize the adaptor protein MyD88 to initiate downstream signaling. IRAK4 is the first kinase recruited to the receptor-MyD88 complex, where it plays a dual role as both a scaffold and an active kinase.

Upon recruitment, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, leading to their activation. This phosphorylation cascade results in the formation of a larger signaling complex known as the Myddosome. The activated IRAK1/2 then recruit and activate TRAF6, an E3 ubiquitin ligase. TRAF6, in turn, activates downstream kinases such as TAK1, leading to the activation of the NF-κB and MAPK signaling pathways. The translocation of transcription factors like NF-κB and AP-1 to the nucleus initiates the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines. The kinase activity of IRAK4 is essential for the robust production of these inflammatory mediators, making it a pivotal control point in the innate immune response.[1][2][3]

Figure 1: IRAK4 Signaling Pathway in Innate Immunity.

Quantitative Data for this compound

This compound is a potent inhibitor of IRAK4 kinase activity. The following tables summarize its biochemical potency and selectivity.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Conditions |

| IRAK4 | 7 | Biochemical kinase assay |

Data sourced from publicly available information.[4]

Table 2: Kinase Selectivity Profile of Representative IRAK4 Inhibitors

| Kinase | HS-243 IC50 (nM) |

| IRAK4 | 20 |

| IRAK1 | 24 |

| TAK1 | 500 |

| CLK4 | 662 |

| DYRK1B | 2278 |

Data for HS-243 is provided for illustrative purposes.[5]

Experimental Protocols

The following are detailed protocols for the use of this compound in key in vitro and in vivo experiments.

Protocol 1: Biochemical IRAK4 Kinase Inhibition Assay

This protocol describes the measurement of the direct inhibitory effect of this compound on the enzymatic activity of recombinant IRAK4.

Figure 2: Workflow for a Biochemical IRAK4 Kinase Assay.

Materials:

-

Recombinant human IRAK4 enzyme (e.g., CUSABIO, Cat# CSB-EP331057MOU)[6]

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

This compound (stock solution in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant IRAK4 enzyme and MBP substrate in Kinase Assay Buffer to the desired working concentrations.

-

Assay Plate Setup: Add the diluted this compound or vehicle (DMSO) control to the wells of a 384-well plate.

-

Enzyme Addition: Add the diluted IRAK4 enzyme to the wells and pre-incubate with the compound for 15-30 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Inhibition of TLR-Induced Cytokine Production in THP-1 Monocytes

This protocol assesses the ability of this compound to block the production of pro-inflammatory cytokines in a human monocytic cell line following TLR stimulation.

Figure 3: Workflow for a Cellular Cytokine Inhibition Assay.

Materials:

-

THP-1 human monocytic cell line (ATCC® TIB-202™)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Add the diluted compound to the cells and incubate for 1-2 hours at 37°C.[7]

-

Cell Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TLR4 signaling.[7] Include a vehicle-treated, unstimulated control and a vehicle-treated, LPS-stimulated control.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vivo Mouse LPS Challenge Model

This protocol details the evaluation of this compound's efficacy in a mouse model of acute systemic inflammation induced by LPS.

References

- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of IRAK-4 activity for rescuing endotoxin LPS-induced septic mortality in mice by lonicerae flos extract (Journal Article) | OSTI.GOV [osti.gov]

- 3. Interleukin-1 receptor-associated kinase 4 (IRAK4) in the nucleus accumbens regulates opioid-seeking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. researchgate.net [researchgate.net]

IRAK4-IN-1: Effects on Cytokine Production Downstream of Toll-like Receptors

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) families.[1] These pathways are fundamental to the innate immune system's ability to recognize and respond to pathogens and endogenous danger signals. Upon activation, IRAK4 initiates a cascade that leads to the production of pro-inflammatory cytokines, making it a key driver of inflammatory responses.[1] Dysregulation of IRAK4-mediated signaling is implicated in a range of inflammatory and autoimmune diseases.[1]

Selective inhibitors of IRAK4 kinase activity, such as the representative compound IRAK4-IN-1, are being investigated as promising therapeutic agents. These molecules are designed to precisely modulate the inflammatory cascade by targeting the catalytic function of IRAK4. This technical guide provides an in-depth analysis of the mechanism of action of IRAK4 inhibitors, their quantitative effects on cytokine production downstream of various TLRs, and detailed protocols for assessing their activity.

The IRAK4 Signaling Pathway in TLR Activation

Most TLRs (with the exception of TLR3) utilize the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to initiate signaling.[2] Upon ligand binding, TLRs dimerize and recruit MyD88, which in turn recruits IRAK4 via interactions between their respective death domains. This leads to the formation of a higher-order signaling complex known as the Myddosome.[3] Within the Myddosome, IRAK4, acting as the apical kinase, phosphorylates and activates IRAK1. Activated IRAK1 then dissociates from the complex and interacts with TNF Receptor-Associated Factor 6 (TRAF6), leading to the activation of downstream kinases like Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This cascade ultimately culminates in the activation of key transcription factors responsible for inflammatory gene expression.[1][4]

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Roles of IRAK4 in Autoinflammatory Diseases: A Technical Guide to Inhibition and Analysis with Irak4-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical serine/threonine kinase at the apex of innate immune signaling. Its essential role in transducing signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) positions it as a master regulator of inflammatory responses. Dysregulation of the IRAK4 signaling cascade is a key driver in the pathogenesis of a spectrum of autoinflammatory diseases. Consequently, IRAK4 has emerged as a compelling therapeutic target. This technical guide provides an in-depth exploration of the function of IRAK4 in autoinflammatory conditions, with a specific focus on the utility of the selective inhibitor, Irak4-IN-1, as a tool for research and a paradigm for therapeutic development. We present a consolidation of quantitative data, detailed experimental protocols for inhibitor characterization, and visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

IRAK4 Signaling in Autoinflammatory Disease

The innate immune system relies on the rapid detection of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by TLRs and IL-1Rs, respectively. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the assembly of a multiprotein signaling complex known as the Myddosome.[1][2] IRAK4 is the first kinase recruited to this complex, where it becomes activated through autophosphorylation.[2][3] Activated IRAK4 then phosphorylates and activates IRAK1 and IRAK2, which subsequently interact with TRAF6, an E3 ubiquitin ligase.[2] This cascade culminates in the activation of downstream transcription factors, most notably NF-κB and AP-1, which drive the expression of a plethora of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4] In autoinflammatory diseases, mutations or dysregulation of components of this pathway can lead to constitutive or exaggerated signaling, resulting in chronic inflammation.

Quantitative Analysis of IRAK4 Inhibition

The potency and efficacy of IRAK4 inhibitors are critical parameters in their evaluation. This compound and other exemplary inhibitors have been characterized through a variety of biochemical and cellular assays. The following tables summarize key quantitative data for these compounds, providing a comparative overview of their activity.

Table 1: Biochemical Potency of IRAK4 Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| This compound | IRAK4 | Kinase Assay | 2.8 | [5] |

| PF-06650833 | IRAK4 | Kinase Assay | 0.52 | [6] |

| AS2444697 | IRAK4 | Kinase Assay | Not specified | [7] |

| ND-2158 | IRAK4 | Kinase Assay | Not specified | |

| ND-2110 | IRAK4 | Kinase Assay | Not specified | |

| IRAK-1/4 Inhibitor I | IRAK1 | Kinase Assay | 200 | [5] |

| IRAK-1/4 Inhibitor I | IRAK4 | Kinase Assay | 300 | [5] |

| KME-2780 | IRAK1 | Kinase Assay | 19 | [5] |

| KME-2780 | IRAK4 | Kinase Assay | 0.5 | [5] |

Table 2: Cellular Activity of IRAK4 Inhibitors

| Inhibitor | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) | Reference |

| PF-06650833 | Human PBMCs | LPS | IL-6 | 460 | [8] |

| PF-06650833 | Human PBMCs | LPS | IFNα | 400 | [8] |

| PF-06650833 | Human PBMCs | Not specified | Not specified | 2.4 | [5] |

| PF-06426779 | Human Monocytes | R848 | IL-1, IL-6, TNF | Not specified | [9] |

| IRAK4 Degrader | Human PBMCs | R848, LPS, IL-1β | TNF-α, IL-6, CCL3 | Single-digit nM | [10] |

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the investigation of IRAK4 inhibition. The following sections provide comprehensive protocols for key assays used to characterize inhibitors such as this compound.

Biochemical IRAK4 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced during the phosphorylation of a substrate.[11][12]

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Add the diluted inhibitor or vehicle control to the wells of the assay plate.

-

Prepare a master mix containing Kinase Buffer, ATP, and the MBP substrate.

-

Add the IRAK4 enzyme to the wells containing the inhibitor and incubate briefly at room temperature to allow for binding.

-

Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.

-

Incubate the reaction at 30°C for 45-60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and measure the subsequent luminescence. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of LPS-Induced Cytokine Production in Human PBMCs

This assay assesses the ability of an IRAK4 inhibitor to block the production of pro-inflammatory cytokines in primary human immune cells.[7][13]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound or other test compounds

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.

Experimental Workflow Visualization

A structured workflow is essential for the systematic evaluation of IRAK4 inhibitors. The following diagram illustrates a typical cascade of experiments from initial screening to in vivo validation.

Conclusion

IRAK4's central role in the inflammatory cascade makes it a prime target for therapeutic intervention in a host of autoinflammatory diseases. The use of specific inhibitors like this compound is invaluable for dissecting the intricate signaling pathways and for the development of novel therapeutics. This guide provides a foundational resource for researchers and drug developers, offering a synthesis of quantitative data, detailed experimental protocols, and clear visual representations of the underlying biology and experimental strategies. The continued exploration of IRAK4 inhibition holds significant promise for the future treatment of debilitating inflammatory conditions.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

The Allosteric Activation of IRAK1: Unraveling the Role of IRAK4-IN-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinases (IRAKs) are critical mediators of innate immunity and inflammatory responses, making them attractive targets for therapeutic intervention. Within this family, IRAK4 and IRAK1 play sequential roles in the signaling cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). While it has been traditionally understood that IRAK4's kinase activity is a prerequisite for the phosphorylation and subsequent activation of IRAK1, recent evidence has illuminated a more nuanced mechanism. This technical guide delves into the effects of IRAK4-IN-1, a potent and selective inhibitor of IRAK4, on the phosphorylation and activation of IRAK1. We will explore the surprising discovery that IRAK1 activation can occur independently of IRAK4's catalytic function, proceeding instead via an allosteric mechanism. This guide will provide a comprehensive overview of the signaling pathway, quantitative data on relevant inhibitors, detailed experimental protocols for assessing IRAK1 activation, and visual representations of the key processes.

The Canonical IRAK4-IRAK1 Signaling Pathway

The activation of TLRs and IL-1Rs triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form the Myddosome complex.[1] Within this complex, IRAK4 is brought into close proximity with IRAK1. The canonical model of activation posits that IRAK4 directly phosphorylates IRAK1 on key threonine residues.[2][3] This phosphorylation event is thought to induce a conformational change in IRAK1, unleashing its own kinase activity and leading to autophosphorylation.[2][4] Activated IRAK1 then dissociates from the Myddosome to interact with TRAF6, an E3 ubiquitin ligase, initiating downstream signaling cascades that culminate in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[5][6]

Figure 1: Canonical IRAK4-IRAK1 signaling cascade upon TLR/IL-1R stimulation.

The Effect of this compound on IRAK1 Activation

This compound is a potent inhibitor of IRAK4, with a reported IC50 of 7 nM.[7] Given the canonical model, it would be expected that inhibition of IRAK4's kinase activity by this compound would abrogate the phosphorylation and subsequent activation of IRAK1. However, compelling evidence suggests that this is not the case. Studies have shown that in the presence of this compound, IL-1 stimulation still leads to the activation of IRAK1.[8][9][10][11][12] This surprising finding indicates that the catalytic activity of IRAK4 is not essential for the activation of IRAK1. Instead, it is proposed that the interaction between IRAK4 and IRAK1 within the Myddosome complex induces a conformational change in IRAK1, leading to its allosteric activation.[5][8][9][10][11][12] While IRAK4 can phosphorylate IRAK1, this event appears to be dispensable for the initiation of IRAK1's kinase activity.

Figure 2: Allosteric activation of IRAK1 in the presence of this compound.

Quantitative Data on IRAK Inhibitors

The development of selective inhibitors for the IRAK family has been instrumental in dissecting their individual roles in signaling. The table below summarizes the inhibitory concentrations of this compound and other relevant IRAK inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |

| This compound | IRAK4 | 7 | [7] |

| Pacritinib | IRAK1, IRAK4 | 6 (IRAK1), 177 (IRAK4) | [6][13] |

| IRAK 1/4 Inhibitor I | IRAK1, IRAK4 | 300 (IRAK1), 200 (IRAK4) | [13][14] |

| JH-X-119-01 | IRAK1 | 9.3 (>10,000 for IRAK4) | [6][14] |

| HS-243 | IRAK1, IRAK4 | 24 (IRAK1), 20 (IRAK4) | [15] |

Experimental Protocols

To investigate the effect of this compound on IRAK1 activation, a series of in vitro and cell-based assays can be employed. Below is a detailed methodology for an IRAK1 kinase assay in human cells.

Cell Culture and Treatment

-

Cell Line: Use human embryonic kidney (HEK) 293 cells stably expressing the IL-1 receptor (IL-1R cells) as a model system.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Inhibitor Treatment: Plate IL-1R cells and allow them to adhere overnight. Prior to stimulation, pre-incubate the cells with this compound (e.g., at a concentration of 3 µM) or vehicle (DMSO) for 1 hour.[8]

-

Stimulation: Stimulate the cells with recombinant human IL-1β (e.g., at 10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

Immunoprecipitation of IRAK1

-

Cell Lysis: After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, and a cocktail of protease and phosphatase inhibitors.

-

Clarification: Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Immunoprecipitation: Incubate the supernatant with an anti-IRAK1 antibody overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for another 2 hours.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and once with a kinase assay buffer.

In Vitro Kinase Assay

-

Substrate: Use a recombinant, inactive form of Pellino1 as a substrate for IRAK1.[8][9][10]

-

Kinase Reaction: Resuspend the immunoprecipitated IRAK1-bead complex in kinase assay buffer containing the Pellino1 substrate, ATP (e.g., 100 µM), and MgCl2. To specifically measure IRAK1 activity and not co-precipitated IRAK4, include this compound in the kinase reaction mixture.[8]

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

Detection of Phosphorylation

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with a phospho-specific antibody against the relevant phosphorylation site on Pellino1. Subsequently, probe with an antibody against total Pellino1 to confirm equal loading.

-

Visualization: Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Figure 3: Workflow for assessing IRAK1 kinase activity following IRAK4 inhibition.

Conclusion

The study of this compound has been pivotal in redefining our understanding of IRAK1 activation. While the canonical pathway of IRAK4-mediated phosphorylation of IRAK1 exists, it is not the sole or even essential mechanism for initiating IRAK1's kinase activity in the context of IL-1R/TLR signaling. The evidence strongly supports a model of allosteric activation, where the scaffolding function of IRAK4 within the Myddosome is sufficient to activate IRAK1. This has significant implications for drug development, as targeting only the kinase activity of IRAK4 may not be sufficient to completely block IRAK1-mediated inflammation. A deeper understanding of the allosteric regulation of IRAK1 will be crucial for the design of next-generation anti-inflammatory therapeutics. This guide provides the foundational knowledge and experimental framework for researchers to further explore this complex and fascinating area of innate immune signaling.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | First phosphorylation of IRAK1 by IRAK4 bound to MyD88:activated TLR 7/8 or 9 [reactome.org]

- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists | Semantic Scholar [semanticscholar.org]

- 11. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists | MRC PPU [ppu.mrc.ac.uk]

- 13. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Irak4-IN-1 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. As a critical component of the Myddosome signaling complex, IRAK4 is activated downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to the production of pro-inflammatory cytokines. Its crucial role in these pathways makes it a significant target for therapeutic intervention in a variety of inflammatory and autoimmune diseases. Irak4-IN-1 is a potent and specific inhibitor of IRAK4, making it a valuable tool for studying its function and for drug discovery efforts. These application notes provide a detailed protocol for utilizing this compound in in vitro kinase assays to determine its inhibitory activity.

IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88. This recruitment facilitates the assembly of the Myddosome, a complex that includes IRAK4 and other IRAK family members. IRAK4, being the most upstream kinase in this complex, autophosphorylates and then phosphorylates IRAK1 and IRAK2. This phosphorylation cascade leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which ultimately results in the transcription of genes encoding inflammatory mediators.

Caption: IRAK4 signaling pathway downstream of TLR/IL-1R activation.

Quantitative Data

The inhibitory activity of this compound and other selected IRAK4 inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Inhibitor | Target | IC50 (nM) |

| This compound | IRAK4 | 7[1][2] |

| PF-06650833 | IRAK4 | 0.52[3] |

| DW18134 | IRAK4 | 11.2[3] |

| IRAK4-IN-18 | IRAK4 | 15[4] |

Experimental Protocol: In Vitro Kinase Assay for this compound

This protocol is designed to measure the in vitro potency of this compound against IRAK4 kinase using a luminescence-based assay that quantifies the amount of ADP produced. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose.

Materials

-

Recombinant human IRAK4 enzyme

-

This compound

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

White, opaque 96-well or 384-well assay plates

-

Plate reader capable of measuring luminescence

Experimental Workflow

Caption: Workflow for the in vitro IRAK4 kinase assay.

Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare the recombinant IRAK4 enzyme to the desired concentration in kinase assay buffer.

-

Prepare a substrate/ATP mixture containing Myelin Basic Protein and ATP at their final desired concentrations in kinase assay buffer.

-

-

Assay Plate Setup:

-

Add the serially diluted this compound or vehicle control (kinase assay buffer with the same final DMSO concentration) to the wells of the assay plate.

-

Add the diluted IRAK4 enzyme to all wells except for the "no enzyme" control wells.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent will also deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP and subsequently generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

-

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of this compound. By understanding the IRAK4 signaling pathway and employing a reliable kinase assay, researchers can accurately determine the inhibitory potential of this compound. This information is critical for advancing our understanding of the role of IRAK4 in disease and for the development of novel anti-inflammatory therapeutics.

References

- 1. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Cell-Based Assay Development for the IRAK4 Inhibitor, IRAK4-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a spectrum of inflammatory and autoimmune diseases, as well as certain cancers. As a key upstream kinase in the Myddosome signaling complex, IRAK4's kinase activity is pivotal for the activation of downstream signaling cascades, ultimately leading to the production of pro-inflammatory cytokines.[1][2][3] Consequently, the inhibition of IRAK4 has emerged as a compelling therapeutic strategy for these conditions.

IRAK4-IN-1 is a potent inhibitor of IRAK4, with a reported IC50 of 7 nM in biochemical assays.[4] These application notes provide detailed protocols for developing and implementing cell-based assays to characterize the activity of this compound and other potential IRAK4 inhibitors. The described assays are designed to assess the compound's ability to modulate IRAK4 signaling in a cellular context, providing valuable data for drug discovery and development programs.

Data Presentation

The potency of IRAK4 inhibitors can be assessed in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds. The following tables summarize the reported IC50 values for representative IRAK4 inhibitors in both biochemical and cellular assays.

Table 1: Biochemical Potency of IRAK4 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | IRAK4 | Biochemical Kinase Assay | 7 | [4] |

| PF-06650833 | IRAK4 | Biochemical Kinase Assay | 0.2 | [5] |

| BAY1834845 (Zabedosertib) | IRAK4 | Biochemical Kinase Assay | 3.55 | [6][7] |

Table 2: Cellular Potency of IRAK4 Inhibitors

| Compound | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) | Reference |

| PF-06650833 | Human PBMCs | R848 (TLR7/8 agonist) | Cytokine Production | 2.4 | [7] |

| BAY1834845 (Zabedosertib) | Human PBMCs | LPS | Cytokine Production | Not Specified | [6] |

| Compound 9 (PROTAC) | OCI-Ly3 (DLBCL cell line) | Not Applicable | Cell Proliferation | 4600 | [8] |

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Caption: Workflow for a Cellular Cytokine Inhibition Assay.

Experimental Protocols

Inhibition of LPS-Induced TNF-α Production in THP-1 Cells

This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in the human monocytic cell line THP-1 upon stimulation with lipopolysaccharide (LPS), a TLR4 agonist.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

96-well flat-bottom cell culture plates

-

Human TNF-α ELISA kit

-

Plate reader

Protocol:

-

Cell Culture and Seeding:

-

Culture THP-1 cells in suspension at a density between 3 x 10^5 and 7 x 10^5 cells/mL.[9]

-

For adherent macrophages, differentiate THP-1 cells by treating with 10-100 ng/mL PMA for 24-48 hours. After differentiation, replace the media with fresh, PMA-free media and allow the cells to rest for 24 hours.

-

Seed THP-1 cells (differentiated or in suspension) into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 50 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.[10]

-

-

Cell Stimulation:

-

Cytokine Quantification:

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Inhibition of R848-Induced IL-6 Production in Human PBMCs

This assay assesses the inhibitory effect of this compound on IL-6 production in primary human peripheral blood mononuclear cells (PBMCs) stimulated with R848, a TLR7/8 agonist.

Materials:

-

Freshly isolated or cryopreserved human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

R848 (Resiquimod)

-

This compound

-

96-well round-bottom cell culture plates

-

Human IL-6 ELISA kit

-

Plate reader

Protocol:

-

Cell Preparation and Seeding:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or thaw cryopreserved cells.

-

Resuspend PBMCs in complete RPMI-1640 medium and determine cell viability using trypan blue exclusion.

-

Seed PBMCs into a 96-well round-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add 50 µL of the diluted compound or vehicle control to the wells.

-

Pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Cytokine Quantification:

-

Data Analysis:

-

Calculate the percentage of IL-6 inhibition and determine the IC50 value as described for the THP-1 assay.

-

NF-κB Reporter Assay in HEK293 Cells

This assay utilizes a HEK293 cell line stably expressing a luciferase reporter gene under the control of NF-κB response elements to measure the inhibition of NF-κB activation by this compound.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter (e.g., BPS Bioscience #60650)

-

DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and the appropriate selection antibiotic

-

Recombinant human TNF-α or IL-1β

-

This compound

-

White, clear-bottom 96-well cell culture plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Seeding:

-

One day before the assay, seed the NF-κB reporter HEK293 cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of growth medium.[17]

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in assay medium (e.g., DMEM with 10% FBS).

-

Remove the growth medium from the cells and add 90 µL of assay medium containing the diluted compound or vehicle control.

-

Pre-incubate for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Luciferase Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the luciferase signal and determine the IC50 value.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the cellular characterization of IRAK4 inhibitors like this compound. By employing these assays, researchers can effectively quantify the potency and cellular activity of novel compounds, facilitating the advancement of new therapeutic agents for a range of inflammatory and autoimmune disorders. The provided diagrams and data tables serve as a valuable resource for understanding the IRAK4 signaling pathway and for the comparative analysis of inhibitor performance.

References

- 1. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. benchchem.com [benchchem.com]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. diva-portal.org [diva-portal.org]

- 14. R-848 triggers the expression of TLR7/8 and suppresses HIV replication in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. bmgrp.com [bmgrp.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. resources.amsbio.com [resources.amsbio.com]

Application Notes: Optimal Working Concentration of IRAK4-IN-1 in Human PBMCs

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon receptor activation, IRAK4 is recruited to the Myddosome signaling complex, where it becomes activated and phosphorylates downstream substrates, including IRAK1.[2][3] This initiates a cascade leading to the activation of transcription factors like NF-κB and IRF5, culminating in the production of pro-inflammatory cytokines.[1][2][4] Given its pivotal role in innate immunity, IRAK4 is a compelling therapeutic target for a variety of autoimmune and inflammatory diseases.[2]

IRAK4-IN-1 (also known as PF-06426779) is a potent and selective small-molecule inhibitor of IRAK4 kinase activity.[5] Determining the optimal working concentration of this inhibitor in primary human Peripheral Blood Mononuclear Cells (PBMCs) is crucial for obtaining accurate and reproducible results while minimizing off-target effects. These application notes provide a summary of reported potency, a detailed protocol for determining the optimal concentration in your experimental setup, and diagrams of the relevant signaling pathway and experimental workflow.

Data Presentation: Potency of IRAK4 Inhibitors in Human PBMCs

The optimal working concentration for this compound should be determined empirically for each specific assay and set of experimental conditions. However, published IC50 values provide an excellent starting point for designing a dose-response experiment. The following table summarizes the reported potency of this compound and a related selective inhibitor, Zimlovisertib, in human PBMCs.

| Compound Name | Alternative Name | Target | Assay Type | Reported IC50 (nM) | Reference |

| This compound | PF-06426779 | IRAK4 | PBMC Assay | 12.7 | [5] |

| Zimlovisertib | PF-06650833 | IRAK4 | PBMC Assay | 2.4 | [6][7][8] |

Note: The IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function. A typical starting range for a dose-response experiment would bracket these values, for example, from 1 nM to 1000 nM. One study also noted the use of a 3 µM concentration of an IRAK4 inhibitor to achieve sufficient prevention of IRAK4 autophosphorylation in cell-based assays.[9]

Mandatory Visualizations

IRAK4 Signaling Pathway

Caption: TLR/IL-1R signaling cascade leading to cytokine production and the inhibitory action of this compound.

Experimental Workflow: Determining Optimal Concentration

Caption: Workflow for determining the IC50 of this compound in human PBMCs using a cytokine release assay.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in Human PBMCs via TNF-α ELISA

This protocol details a method to determine the cellular potency of this compound by measuring its effect on the production of the pro-inflammatory cytokine TNF-α following stimulation with a TLR agonist.

A. Materials

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS or similar density gradient medium

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

-

This compound (PF-06426779)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Lipopolysaccharide (LPS, from E. coli O111:B4) for TLR4 stimulation, or R848 for TLR7/8 stimulation

-

Human TNF-α ELISA Kit

-

Sterile, pyrogen-free 96-well flat-bottom cell culture plates

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

B. Methods

-

Isolation of Human PBMCs:

-

Isolate PBMCs from whole blood of healthy donors using density gradient centrifugation according to the Ficoll-Paque manufacturer's protocol.

-

Wash the isolated PBMC layer twice with sterile PBS.

-

Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

-

Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

-

Cell Plating:

-

Dispense 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well cell culture plate.

-

Include wells for all controls: vehicle control (DMSO + stimulus), positive control (stimulus only), and negative control (no stimulus, no inhibitor).

-

-

Inhibitor Preparation and Pre-treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the stock solution in complete RPMI-1640 medium to create 2X working concentrations. A suggested 10-point, 3-fold dilution series starting from 2 µM (final concentration 1 µM) is a good starting point.

-

Add 100 µL of the 2X inhibitor dilutions to the appropriate wells containing the PBMCs. For vehicle control wells, add medium containing the same final concentration of DMSO (typically ≤ 0.1%).

-

Gently mix the plate and incubate for 1 hour at 37°C, 5% CO2.

-

-

Cell Stimulation:

-

Prepare a stock solution of LPS (e.g., 1 mg/mL) or R848 in sterile water or PBS. Dilute in complete RPMI-1640 medium to a 10X working concentration. The final concentration of LPS is typically 10-100 ng/mL, and for R848, 1-5 µM.

-

Add 20 µL of the 10X TLR agonist solution to all wells except the negative control wells.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

-

Supernatant Collection and Analysis:

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatant without disturbing the cell pellet.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer’s protocol precisely.[6]

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (log(inhibitor) vs. response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Protocol 2: Assessment of Cellular Target Engagement via Western Blot for Phospho-IRAK1

This protocol assesses the direct inhibition of IRAK4 kinase activity within the cell by measuring the phosphorylation of its immediate substrate, IRAK1. A reduction in phosphorylated IRAK1 indicates successful target engagement by this compound.

A. Materials

-

Isolated Human PBMCs (as in Protocol 1)

-

6-well cell culture plates

-

This compound and TLR agonist (LPS or R848)

-

Ice-cold RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: Rabbit anti-phospho-IRAK1 (Thr209), Rabbit anti-total IRAK1, and Mouse anti-β-Actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

B. Methods

-

Cell Treatment:

-

Seed 2-5 x 10^6 PBMCs per well in a 6-well plate in complete RPMI-1640 medium.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for 1 hour at 37°C.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for a short duration, typically 15-30 minutes, to induce maximal IRAK1 phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells using ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's protocol.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe for total IRAK1 and β-Actin (as a loading control) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-IRAK1 signal to the total IRAK1 signal. A dose-dependent decrease in the normalized phospho-IRAK1 signal indicates effective target engagement by this compound.

-

References

- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 3. benchchem.com [benchchem.com]

- 4. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]